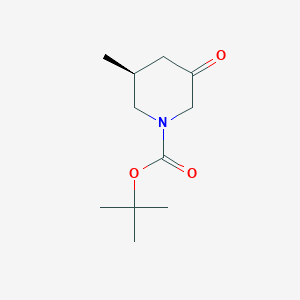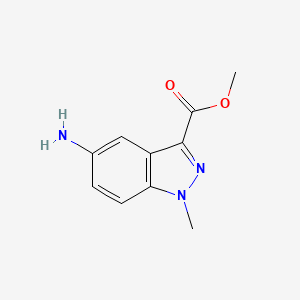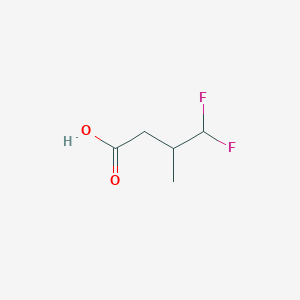
4,4-Difluoro-3-methylbutanoic acid
Descripción general
Descripción
4,4-Difluoro-3-methylbutanoic acid is a chemical compound with the CAS Number: 1785096-82-3 . It has a molecular weight of 138.11 and its IUPAC name is 4,4-difluoro-3-methylbutanoic acid . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-3-methylbutanoic acid is 1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
4,4-Difluoro-3-methylbutanoic acid is a liquid at room temperature .Aplicaciones Científicas De Investigación
-
Scientific Field: Bioorganic Chemistry
- Application : A compound similar to 4,4-Difluoro-3-methylbutanoic acid, known as 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, is used in scientific research .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
-
Scientific Field: Bioorganic Chemistry
- Application : A series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue in the ω-position were synthesized . These acids were used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
-
Scientific Field: Bioorganic Chemistry
- Application : A compound similar to 4,4-Difluoro-3-methylbutanoic acid, known as 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, is used in scientific research .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
-
Scientific Field: Bioorganic Chemistry
- Application : A series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue in the ω-position were synthesized . These acids were used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
-
Scientific Field: Bioorganic Chemistry
- Application : A compound similar to 4,4-Difluoro-3-methylbutanoic acid, known as 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, is used in scientific research .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
-
Scientific Field: Bioorganic Chemistry
- Application : A series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue in the ω-position were synthesized . These acids were used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
- Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
Safety And Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it include H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
4,4-difluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSZEQDQZWBCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-methylbutanoic acid | |
CAS RN |
1785096-82-3 | |
| Record name | 4,4-difluoro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



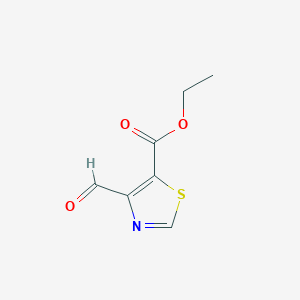
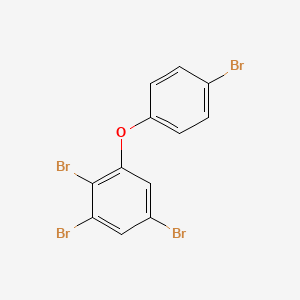
![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)
![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)
